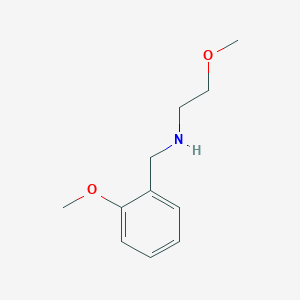

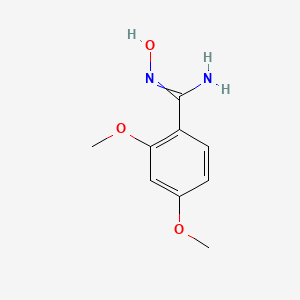

(2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine, commonly referred to as 2MEA, is an organic compound that is used in a variety of scientific research applications. 2MEA has a wide range of applications in both biochemical and physiological research, and it is also used in lab experiments to study the effects of certain compounds on the body.

Scientific Research Applications

Synthesis of Analgesic Compounds

2-Methoxy-benzyl-(2-methoxy-ethyl)-amine, as a chemical moiety, may contribute to the synthesis of various analgesic compounds. Research by Rádl, Hezký, Konvička, and Krejci (2000) involved the synthesis of 2-Benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines, leading to the creation of compounds with significant analgesic activities. The study highlighted the synthesis pathway involving different reactants, including (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine, to yield these bioactive compounds (Rádl et al., 2000).

Studies on Tautomerism and Alkylation

In the realm of organic chemistry, Roggen and Gundersen (2008) conducted synthetic studies focusing on N-Methoxy-9-methyl-9H-purin-6-amines, where the influence of various substituents was observed. The study shed light on the tautomerism and alkylation properties of compounds, potentially involving derivatives related to this compound. Understanding the tautomeric behaviors and reactivity under alkylation conditions is crucial for the design of novel compounds with desired biological or chemical properties (Roggen & Gundersen, 2008).

Mechanistic Studies in Hydrogenation Reactions

Aberg, Samec, and Bäckvall (2006) explored the hydrogenation of imines, including compounds like [1-(4-methoxy-phenyl)-ethylidene]-methyl-amine, using Noyori's catalyst. The research focused on the acidic activation requirement and supported an ionic mechanism over a concerted one, highlighting the complex nature of hydrogenation reactions involving such chemical structures (Aberg, Samec, & Bäckvall, 2006).

Reductive Monoalkylation and Synthesis of Amino Aryls

Sydnes, Kuse, and Isobe (2008) investigated the reductive monoalkylation of nitro aryls to synthesize secondary benzyl amino aryls, a process that may involve derivatives of this compound. Their research emphasized the transformation of different nitro aryls into secondary amines, contributing to a diverse range of chemical syntheses and applications (Sydnes, Kuse, & Isobe, 2008).

Safety and Hazards

Properties

IUPAC Name |

2-methoxy-N-[(2-methoxyphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-8-7-12-9-10-5-3-4-6-11(10)14-2/h3-6,12H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVXYUDGGRXXAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397668 |

Source

|

| Record name | (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827328-30-3 |

Source

|

| Record name | (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)